molecular formula C7H10O4 B6274541 1,5-dimethyl (2E)-pent-2-enedioate, trans CAS No. 41527-39-3

1,5-dimethyl (2E)-pent-2-enedioate, trans

Cat. No.: B6274541
CAS No.: 41527-39-3
M. Wt: 158.2
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Description

1,5-dimethyl (2E)-pent-2-enedioate, trans is an organic compound with a specific geometric configuration. It is a type of ester, characterized by the presence of two ester functional groups attached to a pentene backbone. The “trans” designation indicates that the substituents on the double bond are on opposite sides, which affects the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-dimethyl (2E)-pent-2-enedioate, trans can be synthesized through various methods, including:

    Esterification: This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, reacting 2-pentenoic acid with methanol in the presence of sulfuric acid can yield the desired ester.

    Transesterification: This method involves exchanging the organic group R″ of an ester with the organic group R′ of an alcohol. This reaction is typically catalyzed by acids or bases.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and efficient separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl (2E)-pent-2-enedioate, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of new esters or other functionalized compounds.

Scientific Research Applications

1,5-dimethyl (2E)-pent-2-enedioate, trans has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-dimethyl (2E)-pent-2-enedioate, trans involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further biochemical pathways. The compound’s geometric configuration (trans) also influences its reactivity and interaction with enzymes and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl (2Z)-pent-2-enedioate, cis: The cis isomer has substituents on the same side of the double bond, leading to different physical and chemical properties.

    1,5-dimethyl pentanedioate: Lacks the double bond, resulting in different reactivity and applications.

Uniqueness

1,5-dimethyl (2E)-pent-2-enedioate, trans is unique due to its specific geometric configuration, which affects its reactivity and interaction with other molecules. This makes it a valuable compound in various chemical and biological applications.

Properties

CAS No.

41527-39-3

Molecular Formula

C7H10O4

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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